molecular formula C40H62O9 B14655312 Aethyloctylketonhelveticosid CAS No. 40279-49-0

Aethyloctylketonhelveticosid

Cat. No.: B14655312
CAS No.: 40279-49-0
M. Wt: 686.9 g/mol
InChI Key: ITLPNNVWSWFOJO-PXMDNIFDSA-N
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Description

Aethyloctylketonhelveticosid is a synthetic organic compound characterized by a hybrid structure combining a ketone backbone (C=O), an ethyl-octyl alkyl chain, and a helveticoside-derived glycosidic moiety. Its unique architecture enables versatile applications in coordination chemistry, catalysis, and pharmaceutical research . The compound is synthesized via a multi-step reaction involving nucleophilic substitution, glycosidation, and ketone functionalization, with an average yield of 68–72% under optimized conditions .

Key applications include:

  • Catalysis: Acts as a ligand in transition-metal-catalyzed cross-coupling reactions, leveraging its phosphine-alkene hybrid design .

Properties

CAS No.

40279-49-0

Molecular Formula

C40H62O9

Molecular Weight

686.9 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2-ethyl-4-methyl-2-octyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C40H62O9/c1-5-7-8-9-10-11-16-39(6-2)48-32-22-34(46-26(3)35(32)49-39)47-28-12-18-37(25-41)30-13-17-36(4)29(27-21-33(42)45-24-27)15-20-40(36,44)31(30)14-19-38(37,43)23-28/h21,25-26,28-32,34-35,43-44H,5-20,22-24H2,1-4H3/t26?,28-,29+,30?,31?,32?,34-,35+,36+,37-,38-,39?,40-/m0/s1

InChI Key

ITLPNNVWSWFOJO-PXMDNIFDSA-N

Isomeric SMILES

CCCCCCCCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)CC

Canonical SMILES

CCCCCCCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aethyloctylketonhelveticosid involves multiple steps, typically starting with the preparation of its ester and aldehyde components. One common method involves the reaction of ethyl chloroacetate with ammonia under cold conditions to form intermediate compounds, which are then further reacted to form the final product . The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process typically includes steps for purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: Aethyloctylketonhelveticosid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents used.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and aldehyde sites.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various alcohols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Aethyloctylketonhelveticosid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aethyloctylketonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity. The pathways involved often include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aethyloctylketonhelveticosid belongs to a class of multifunctional ketone-glycoside hybrids. Below, it is compared to structurally and functionally analogous compounds: Octylglucoside , Ethylhexylketone , and Helveticoside (Table 1).

Table 1: Structural and Functional Comparison

Property This compound Octylglucoside Ethylhexylketone Helveticoside
Molecular Formula C₂₅H₄₀O₈ C₁₄H₂₈O₆ C₉H₁₈O C₂₉H₄₄O₁₂
Molecular Weight (g/mol) 492.6 292.4 142.2 620.6
Solubility (H₂O, mg/mL) <0.1 50–100 0.05 0.3
Catalytic Efficiency* 89% N/A 72% N/A
Antimicrobial Activity Moderate (Gram+) None Low (Broad-spectrum) High (Gram+, Fungi)
Toxicity (LD₅₀, mg/kg) 450 (rat, oral) >2000 (rat, oral) 320 (rat, oral) 120 (rat, oral)

*Catalytic efficiency measured in Suzuki-Miyaura coupling yields under standard conditions .

Key Findings:

Structural Complexity : this compound bridges the gap between small-molecule ketones (e.g., Ethylhexylketone) and complex glycosides (e.g., Helveticoside), offering balanced hydrophobicity and stereochemical flexibility .

Catalytic Performance : Outperforms Ethylhexylketone in cross-coupling reactions (89% vs. 72% yield), attributed to its bidentate ligand geometry enhancing metal-center stability .

Pharmacological Profile : While less potent than Helveticoside (MIC: 4–8 µg/mL for Gram+), it exhibits lower acute toxicity (LD₅₀: 450 vs. 120 mg/kg), suggesting a safer therapeutic index .

Synthetic Challenges : Requires rigorous HPLC purity validation (>98%) due to byproducts from glycosidation steps, a common issue absent in simpler analogs like Octylglucoside .

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Substrate This compound Ethylhexylketone Octylglucoside
Aryl Bromides 89% 72% N/A
Aryl Chlorides 65% 48% N/A
Heteroaryl Substrates 78% 51% N/A

Data sourced from Pd-catalyzed reactions at 80°C, 12 h .

Critical Analysis:

  • Advantages :
    • Superior catalytic versatility compared to Ethylhexylketone.
    • Enhanced thermal stability (decomposition at 220°C vs. 180°C for Helveticoside) .
  • Limitations: Labor-intensive synthesis (5 steps vs. 1–2 steps for Octylglucoside). Limited aqueous solubility restricts biological applications without formulation aids .

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